3-(2-methoxyethyl)-7-(4-(4-nitrophenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione
Description
3-(2-Methoxyethyl)-7-(4-(4-nitrophenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative featuring a 2-methoxyethyl substituent at position 3 and a 4-(4-nitrophenyl)piperazine-1-carbonyl group at position 5. The 4-nitrophenylpiperazine moiety introduces electron-withdrawing and aromatic characteristics, which may enhance binding to biological targets such as neurotransmitter receptors or enzymes . The 2-methoxyethyl chain likely improves solubility and pharmacokinetic properties.
Properties
IUPAC Name |
3-(2-methoxyethyl)-7-[4-(4-nitrophenyl)piperazine-1-carbonyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O6/c1-33-13-12-26-21(29)18-7-2-15(14-19(18)23-22(26)30)20(28)25-10-8-24(9-11-25)16-3-5-17(6-4-16)27(31)32/h2-7,14H,8-13H2,1H3,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHCQLOJOUYQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-methoxyethyl)-7-(4-(4-nitrophenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its potential biological activity. Quinazoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₈H₁₈N₄O₄
- Molecular Weight : 338.36 g/mol
- IUPAC Name : this compound
This compound features a quinazoline core substituted with a piperazine moiety and a nitrophenyl group, which may contribute to its biological activities.
Antimicrobial Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. The compound was evaluated against various Gram-positive and Gram-negative bacterial strains using the Agar well diffusion method. Notably:
- Efficacy Against Bacteria : The compound showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring approximately 10–15 mm depending on the concentration used. The Minimum Inhibitory Concentration (MIC) values ranged from 65 to 80 mg/mL, comparable to standard antibiotics such as ampicillin and vancomycin .
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 75 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By disrupting these processes, the compound can effectively inhibit bacterial growth and replication .
Case Studies
A series of experiments were conducted to evaluate the biological activity of related quinazoline derivatives. In one study, compounds structurally similar to the target compound were synthesized and tested for their antibacterial properties. The most promising results were observed in compounds that incorporated oxadiazole rings at specific positions on the quinazoline scaffold, leading to enhanced potency against resistant strains of bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
- Quinazoline-dione vs. Isoquinoline-dione: The target compound’s quinazoline-dione core differs from isoquinoline-dione derivatives (e.g., 4,4-dimethylisoquinoline-1,3(2H,4H)-dione in and ) in the position of the nitrogen atoms. Quinazoline-diones (two nitrogens in a 1,3-relationship) exhibit distinct electronic and steric properties compared to isoquinoline-diones (one nitrogen in a bicyclic system), influencing receptor affinity and metabolic stability. For instance, isoquinoline-diones in showed moderate yields (75%) in demethylation reactions, whereas quinazoline derivatives often require tailored conditions for functionalization .
- Quinazoline-dione vs. This difference may impact binding to flat enzymatic pockets .
Piperazine Substituents
- 4-Nitrophenylpiperazine vs. 3-Nitrophenylpiperazine: The 4-nitrophenyl group in the target compound contrasts with 3-nitrophenyl analogs (e.g., 4-(3-nitrophenyl)thiazol-2-ylhydrazones in ). In contrast, meta-substitution (as in ) may sterically hinder binding in certain targets .
Piperazine Linkage :
The piperazine-1-carbonyl group in the target compound differs from piperazine-ethyl linkages in and . Carbonyl groups increase polarity and hydrogen-bond acceptor capacity, which could improve target selectivity but reduce membrane permeability compared to alkyl-linked piperazines .
Substituent Effects on Physicochemical Properties
- Methoxyethyl vs. Methyl Groups: The 2-methoxyethyl chain at position 3 enhances hydrophilicity compared to methyl groups in 4,4-dimethylisoquinoline-diones (). This modification may improve aqueous solubility, as seen in similar compounds where methoxyethyl substituents increased bioavailability .
Nitro vs. Fluoro Substituents :
The 4-nitrophenyl group in the target compound differs from 2-fluorophenylpiperazines (). Nitro groups are stronger electron-withdrawing moieties, which can stabilize charge-transfer complexes, whereas fluoro substituents offer metabolic resistance and mild electronegativity .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility: Piperazine-linked quinazoline-diones (e.g., ) are synthesized via nucleophilic substitution or coupling reactions, similar to methods for isoquinoline-diones (e.g., BBr3-mediated demethylation in ) .
- Biological Relevance : Nitrophenylpiperazine derivatives () show antioxidant and enzyme inhibitory activities, suggesting the target compound may share similar mechanisms .
- Structural Optimization : Methoxyethyl and carbonyl groups in the target compound address common limitations of quinazoline derivatives, such as poor solubility and metabolic instability .
Q & A
Basic: What are the critical structural motifs in 3-(2-methoxyethyl)-7-(4-(4-nitrophenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione that influence its biological activity?
The compound features a quinazoline-2,4-dione core (implicated in enzyme inhibition), a piperazine-carboxyl linkage (enhancing solubility and target binding), and a 4-nitrophenyl group (electron-withdrawing effects modulating reactivity). The 2-methoxyethyl substituent may improve pharmacokinetic properties by increasing hydrophilicity. Structural analogs in and demonstrate that modifications to these regions (e.g., nitro group position, piperazine substitution) significantly alter bioactivity .
Methodological Insight : Prioritize NMR and mass spectrometry (MS) for structural validation, focusing on coupling constants (e.g., piperazine protons) and fragmentation patterns .
Basic: What standard protocols are used for synthesizing quinazoline-piperazine hybrids like this compound?
Synthesis typically involves:
- Step 1 : Formation of the quinazoline-dione core via cyclization of anthranilic acid derivatives under reflux with acetic anhydride.
- Step 2 : Piperazine coupling via carbodiimide-mediated (e.g., EDC/HOBt) acylation at the 7-position of quinazoline.
- Step 3 : Nitrophenyl introduction via nucleophilic aromatic substitution (SNAr) on the piperazine ring, requiring polar aprotic solvents like DMF and elevated temperatures (80–100°C) .
Optimization Tip : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography .
Advanced: How can researchers address low yields during the piperazine coupling step?
Low yields often arise from steric hindrance at the quinazoline 7-position or competing side reactions. Strategies include:
- Alternative Coupling Reagents : Replace EDC with DCC or BOP-Cl to enhance efficiency .
- Solvent Optimization : Use DMSO or DMF for better solubility of bulky intermediates .
- Temperature Control : Perform reactions under inert gas (N₂/Ar) at 50–60°C to minimize decomposition .
- Pre-activation : Pre-form the acyl chloride derivative of the piperazine fragment before coupling .
Validation : Confirm successful coupling via FT-IR (amide C=O stretch at ~1650 cm⁻¹) and ¹³C NMR (carbonyl signal at ~170 ppm) .
Advanced: How to resolve discrepancies in reported biological activity data across studies?
Conflicting results (e.g., IC₅₀ variability in enzyme assays) may stem from:
- Purity Issues : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
- Assay Conditions : Standardize buffer pH (e.g., Tris-HCl vs. phosphate) and co-solvents (DMSO ≤0.1%) to avoid interference .
- Target Selectivity : Perform counter-screens against related enzymes (e.g., kinase panels) to rule off-target effects .
Case Study : highlights how substituent protonation states (e.g., piperazine nitrogen) under varying pH alter binding kinetics .
Advanced: What computational methods support the rational design of derivatives with enhanced activity?
- Molecular Docking : Use AutoDock Vina to predict binding modes to targets like phosphodiesterases or kinases. Focus on hydrogen bonding with the quinazoline-dione and nitro-phenyl groups .
- QSAR Modeling : Train models on datasets from and to correlate substituent electronic parameters (Hammett σ) with activity .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER) to identify critical residues for interaction .
Validation : Cross-validate predictions with in vitro assays and crystallographic data (e.g., CCDC-1990392 in ) .
Basic: What analytical techniques are essential for characterizing this compound’s stability?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under N₂ .
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions; monitor via UPLC-MS .
- Photostability : Use UV chambers (ICH Q1B guidelines) to assess nitro group sensitivity .
Key Finding : notes that methoxy/ethoxy substituents improve thermal stability compared to alkyl analogs .
Advanced: How to troubleshoot unexpected byproducts during the nitrophenyl substitution step?
Common byproducts (e.g., ortho-substituted isomers or reduced nitro groups) arise from:
- Reagent Purity : Ensure 4-fluoronitrobenzene is anhydrous (Karl Fischer titration) to prevent hydrolysis .
- Catalyst Selection : Replace K₂CO₃ with Cs₂CO₃ for enhanced reactivity in SNAr reactions .
- Reduction Mitigation : Add radical scavengers (BHT) to suppress nitro-to-amine reduction .
Analysis : Use LC-MS/MS to identify byproducts and adjust reaction stoichiometry accordingly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
